molecular formula C21H15BKN6O3S3 B13827232 Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)

Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)

Cat. No.: B13827232
M. Wt: 545.5 g/mol
InChI Key: FTVLZZABNNDWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) is a complex compound that belongs to the family of poly(pyrazolyl)borates. These compounds are known for their ability to form stable complexes with various metals, making them valuable in a range of scientific and industrial applications. The unique structure of this compound, which includes a borate core surrounded by three pyrazolato ligands with thienyl substituents, allows for versatile coordination chemistry and potential catalytic properties .

Preparation Methods

The synthesis of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) typically involves the reaction of a metal borohydride with an excess of the desired pyrazole derivative. This reaction is usually carried out in the absence of solvent to avoid complications with reaction stoichiometry and to prevent the formation of unwanted by-products . The process can be summarized as follows:

Chemical Reactions Analysis

Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci) involves its ability to form stable complexes with metal ions. The pyrazolato ligands coordinate to the metal center, creating a stable structure that can participate in various catalytic processes. The compound’s unique structure allows for fine-tuning of the electronic and steric properties of the metal complexes, enhancing their reactivity and selectivity in catalytic reactions .

Properties

Molecular Formula

C21H15BKN6O3S3

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C21H15BN6O3S3.K/c1-4-19(32-13-1)16-7-10-26(23-16)29-22(30-27-11-8-17(24-27)20-5-2-14-33-20)31-28-12-9-18(25-28)21-6-3-15-34-21;/h1-15H;/q-1;+1

InChI Key

FTVLZZABNNDWPK-UHFFFAOYSA-N

Canonical SMILES

[B-](ON1C=CC(=N1)C2=CC=CS2)(ON3C=CC(=N3)C4=CC=CS4)ON5C=CC(=N5)C6=CC=CS6.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.